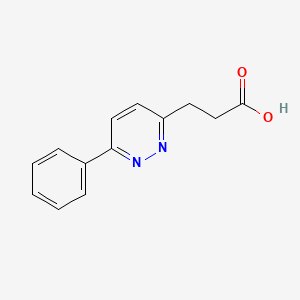
4-Bromo-6,7-dihydro-7-methyl-8(5H)-isoquinolinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-bromo-7-methyl-6,7-dihydro-5H-isoquinolin-8-one is a heterocyclic compound with the molecular formula C10H10BrNO It is a derivative of isoquinoline, a structure known for its presence in various alkaloids and pharmaceutical compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-7-methyl-6,7-dihydro-5H-isoquinolin-8-one typically involves the bromination of 7-methyl-6,7-dihydro-5H-isoquinolin-8-one. One common method is the reaction of 7-methyl-6,7-dihydro-5H-isoquinolin-8-one with bromine in the presence of a suitable solvent like acetic acid. The reaction is carried out under controlled temperature conditions to ensure selective bromination at the 4-position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
4-bromo-7-methyl-6,7-dihydro-5H-isoquinolin-8-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution: Reagents like sodium amide or thiourea in solvents like ethanol or dimethylformamide (DMF).
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in solvents like ether or methanol.
Major Products
Substitution: Formation of 4-substituted derivatives, such as 4-amino-7-methyl-6,7-dihydro-5H-isoquinolin-8-one.
Oxidation: Formation of 4-bromo-7-methyl-6,7-dihydro-5H-isoquinolin-8-one oxides.
Reduction: Formation of 4-bromo-7-methyl-6,7-dihydro-5H-isoquinolin-8-one alcohols.
Scientific Research Applications
4-bromo-7-methyl-6,7-dihydro-5H-isoquinolin-8-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for various therapeutic targets.
Industry: Utilized in the development of novel materials and catalysts.
Mechanism of Action
The mechanism of action of 4-bromo-7-methyl-6,7-dihydro-5H-isoquinolin-8-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine atom can enhance the compound’s binding affinity and selectivity towards these targets, influencing various biological pathways.
Comparison with Similar Compounds
Similar Compounds
6,7-Dihydro-5H-isoquinolin-8-one: Lacks the bromine and methyl groups, making it less reactive in certain substitution reactions.
4-bromo-6,7-dihydroisoquinolin-8(5H)-one: Similar structure but without the methyl group, affecting its chemical properties and reactivity.
7-methyl-6,7-dihydro-5H-isoquinolin-8-one: Lacks the bromine atom, making it less versatile in synthetic applications.
Uniqueness
4-bromo-7-methyl-6,7-dihydro-5H-isoquinolin-8-one is unique due to the presence of both bromine and methyl groups, which enhance its reactivity and potential applications in various fields. The bromine atom allows for further functionalization, while the methyl group can influence the compound’s biological activity and stability.
Properties
Molecular Formula |
C10H10BrNO |
|---|---|
Molecular Weight |
240.10 g/mol |
IUPAC Name |
4-bromo-7-methyl-6,7-dihydro-5H-isoquinolin-8-one |
InChI |
InChI=1S/C10H10BrNO/c1-6-2-3-7-8(10(6)13)4-12-5-9(7)11/h4-6H,2-3H2,1H3 |
InChI Key |
RJAIXKNXRNSTNH-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC2=C(C=NC=C2C1=O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


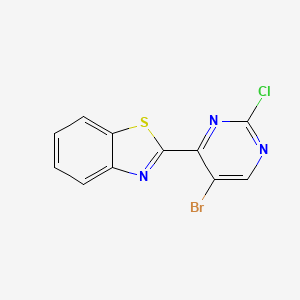
![N-[5-Amino-1-(5-O-phosphonopentofuranosyl)-1H-imidazole-4-carbonyl]aspartic acid](/img/structure/B13887032.png)
![(1S,7R)-2-oxa-6-azabicyclo[5.1.0]octane;hydrochloride](/img/structure/B13887034.png)
![4,7-dihydroxy-6-(hydroxymethyl)-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-2-one](/img/structure/B13887046.png)
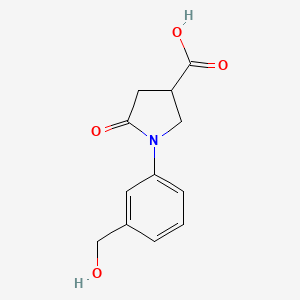
![4-[[(3,5-Dichlorophenyl)sulfonylamino]methyl]benzoic acid](/img/structure/B13887053.png)
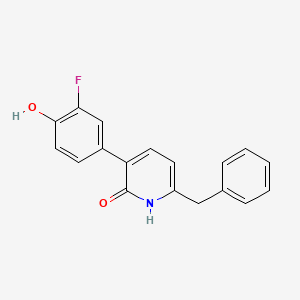
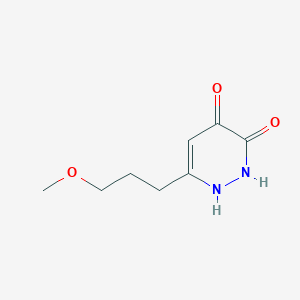
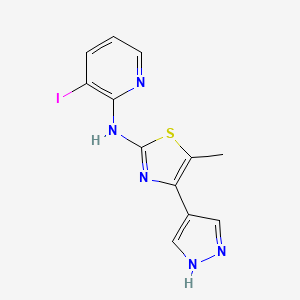

![[3-(6-Chloro-1-methylpyrazolo[3,4-d]pyrimidin-4-yl)phenyl]methanol](/img/structure/B13887087.png)
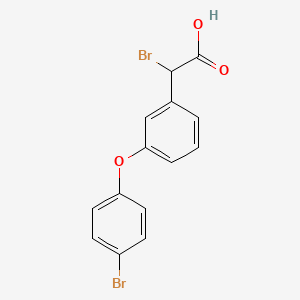
![(2R)-1-[(4-isopropylphenyl)carbamoyl]pyrrolidine-2-carboxylic acid](/img/structure/B13887100.png)
